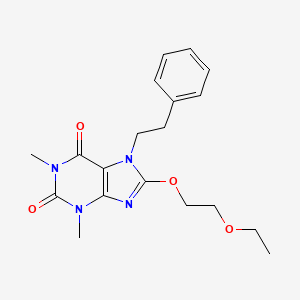![molecular formula C20H21N3O3S B11609167 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11609167.png)
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dimethoxybenzylidene and a methylbenzyl group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The 3,4-dimethoxybenzylidene group is introduced via a condensation reaction with an appropriate aldehyde.
Hydrazinylidene Formation: The hydrazinylidene moiety is formed by reacting the intermediate with hydrazine or a hydrazine derivative.
Final Substitution: The 2-methylbenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazinylidene moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methylbenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex substitution pattern of the target compound.
Fluorine compounds: Exhibit different reactivity and applications due to the presence of fluorine atoms.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
The unique substitution pattern of This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-6-4-5-7-16(14)12-23-19(24)13-27-20(23)22-21-11-15-8-9-17(25-2)18(10-15)26-3/h4-11H,12-13H2,1-3H3/b21-11+,22-20- |
InChI 键 |
SHWXEYMIRHURLT-GRWXYWTESA-N |
手性 SMILES |
CC1=CC=CC=C1CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC=CC=C1CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B11609086.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609088.png)
![N-(3-methylphenyl)-2-(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11609091.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11609099.png)
![6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11609109.png)
![2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11609125.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609127.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B11609141.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
